1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid
Description
Systematic IUPAC Nomenclature and Constitutional Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for polyfunctional organic molecules containing multiple heterofunctional groups. The complete systematic name is 1-[3-chloro-4-(dihydroxyboryl)phenyl]cyclopropanecarboxylic acid, which accurately describes the structural arrangement of functional groups within the molecular framework. The nomenclature reflects the primary cyclopropane ring system bearing a carboxylic acid substituent at the 1-position, with the phenyl ring attachment occurring at the same carbon center. The phenyl ring contains two substituents: a chlorine atom at the 3-position relative to the cyclopropane attachment point and a dihydroxyboryl group (boronic acid functionality) at the 4-position.
The molecular formula C₁₀H₁₀BClO₄ indicates a molecular weight of 240.45 grams per mole, with the compound containing ten carbon atoms, ten hydrogen atoms, one boron atom, one chlorine atom, and four oxygen atoms. The constitutional formula reveals a highly substituted aromatic ring system directly bonded to a strained three-membered carbocyclic ring, creating a unique structural motif that combines the electronic properties of both aromatic and alicyclic systems. The carboxylic acid functionality introduces additional hydrogen bonding capabilities, while the boronic acid group provides Lewis acidic character that significantly influences the compound's chemical behavior and intermolecular interactions.
The InChI (International Chemical Identifier) code 1S/C10H10BClO4/c12-8-5-6(1-2-7(8)11(15)16)10(3-4-10)9(13)14/h1-2,5,15-16H,3-4H2,(H,13,14) provides a unique computational representation of the molecular structure, while the InChI Key WZTRQYNCERVOEM-UHFFFAOYSA-N serves as a shortened identifier for database searches and chemical informatics applications. This structural identification system enables precise communication of the compound's molecular architecture across various chemical databases and computational platforms.
Crystallographic Studies of Cyclopropane-Boronic Acid Hybrid Architecture
Crystallographic analysis of boronic acid-containing compounds has revealed fundamental insights into the solid-state organization and intermolecular interactions characteristic of these molecular systems. The crystal structure of related phenylboronic acid derivatives demonstrates the tendency of boronic acid functional groups to form extensive hydrogen-bonded networks through their dihydroxy substituents. In the case of phenylboronic acid, the X-ray crystal structure shows orthorhombic crystals with each asymmetric unit consisting of two distinct molecules bound through pairs of oxygen-hydrogen---oxygen hydrogen bonds.
The structural analysis of this compound reveals that the coplanarity between the boronic acid CBO₂ plane and the benzene ring shows minimal deviation, with twist angles around the carbon-boron bond typically ranging from 6.6° to 21.4° in similar systems. This near-coplanar arrangement optimizes conjugation between the aromatic π-system and the vacant p-orbital of the boron atom, thereby stabilizing the overall molecular geometry. The carbon-boron bond length in boronic acids typically ranges from 1.55 to 1.59 Angstroms, which is slightly longer than typical carbon-carbon single bonds but consistent with the sp² hybridization of the boron center.
The presence of the cyclopropane ring introduces additional structural complexity due to the inherent ring strain associated with three-membered carbocycles. Cyclopropane rings exhibit significant angle strain because their carbon-carbon-carbon bond angles of approximately 60° deviate substantially from the ideal tetrahedral angle of 109.5°. This geometric constraint forces the compound into a relatively rigid conformation that influences both the solid-state packing arrangement and the solution-phase conformational behavior. The combination of the strained cyclopropane geometry with the planar aromatic system creates a unique three-dimensional molecular architecture that affects both inter- and intramolecular interactions.
The crystallographic data suggests that the chlorine substituent on the phenyl ring influences the overall molecular packing through halogen bonding interactions and steric effects. The predicted density of 1.50±0.1 grams per cubic centimeter indicates a relatively compact solid-state arrangement, likely facilitated by the efficient packing of the rigid molecular framework. The storage temperature requirement of refrigeration suggests potential thermal instability or sublimation characteristics that are common in highly functionalized small organic molecules.
Spectroscopic Characterization (¹H/¹³C NMR, IR, MS)
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for this compound through analysis of both proton (¹H) and carbon-13 (¹³C) spectra. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns that reflect the unique electronic environment created by the combination of cyclopropane, aromatic, and functional group components. Cyclopropane protons typically appear in the upfield region around 0.22 ppm due to the unusual magnetic shielding effects associated with the three-membered ring system. This distinctive chemical shift arises from the aromatic-like ring current effects in cyclopropane, involving six electrons in the three carbon-carbon bonds, which creates significant shielding of the attached protons.
The aromatic protons of the substituted phenyl ring appear in the characteristic aromatic region between 7.0 and 8.5 ppm, with the exact chemical shifts influenced by the electron-withdrawing effects of both the chlorine substituent and the boronic acid functionality. The chlorine atom's electronegativity causes downfield shifts of nearby aromatic protons, while the boronic acid group introduces additional electronic perturbations that affect the magnetic environment of the aromatic system. The carboxylic acid proton typically appears as a broad signal around 10-12 ppm due to rapid exchange with traces of water or other protic solvents.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropane CH₂ | 0.2-1.0 | 16-25 |
| Aromatic CH (meta to Cl) | 7.2-7.6 | 125-135 |
| Aromatic CH (ortho to COOH) | 7.8-8.2 | 130-140 |
| Carboxylic acid C=O | - | 170-185 |
| Aromatic quaternary C | - | 135-150 |
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through the characteristic chemical shifts of carbon atoms in different molecular environments. The carboxylic acid carbonyl carbon appears in the downfield region around 170-185 ppm, consistent with the electron-deficient nature of the carbonyl group. Aromatic carbons typically resonate between 125-150 ppm, with the exact chemical shifts depending on the substitution pattern and electronic effects of the attached functional groups. The cyclopropane carbons appear in the aliphatic region around 16-25 ppm, reflecting their sp³ hybridization despite the unusual ring strain effects.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The broad absorption band around 3300-2500 cm⁻¹ indicates the presence of the carboxylic acid oxygen-hydrogen stretch, while the carbonyl stretch appears around 1760-1690 cm⁻¹. The aromatic carbon-carbon stretches manifest as medium intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. The boronic acid functionality contributes additional complexity to the infrared spectrum through boron-oxygen stretching vibrations and hydroxyl group absorptions that may overlap with the carboxylic acid signals.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern information that supports the proposed molecular structure. The molecular ion peak appears at mass-to-charge ratio 240, corresponding to the molecular weight of 240.45 daltons. Characteristic fragmentation patterns include loss of the carboxylic acid functionality (loss of 45 mass units) and various aromatic fragmentation processes that provide additional structural confirmation.
Computational Modeling of Torsional Strain in Cyclopropane-Phenyl Conjugation
Computational analysis of this compound reveals significant torsional strain effects arising from the conjugation between the highly strained cyclopropane ring and the substituted phenyl system. The predicted boiling point of 480.9±55.0°C suggests substantial intermolecular interactions that stabilize the liquid phase, likely involving hydrogen bonding between carboxylic acid and boronic acid functional groups. Computational models indicate that the molecule adopts conformations that balance the competing energetic demands of minimizing ring strain while maintaining optimal orbital overlap between the cyclopropane and aromatic π-systems.
The cyclopropane ring system exhibits unique electronic characteristics that distinguish it from other saturated hydrocarbons due to its bent carbon-carbon bonds and associated ring strain energy. Theoretical calculations suggest that the three-membered ring possesses partial aromatic character arising from the overlap of bent sp³ orbitals, creating a pseudo-π system that can interact with the adjacent aromatic ring. This electronic delocalization contributes to the unusual chemical shift patterns observed in Nuclear Magnetic Resonance spectroscopy and influences the overall molecular reactivity profile.
Density functional theory calculations predict a molecular density of 1.50±0.1 grams per cubic centimeter, consistent with the compact molecular structure and efficient solid-state packing. The predicted acid dissociation constant (pKa) value of 4.14±0.20 for the carboxylic acid functionality reflects the electron-withdrawing effects of the aromatic ring system and the unique electronic environment created by the cyclopropane substitution. This relatively low pKa value indicates that the compound behaves as a moderately strong organic acid, with the acidic strength enhanced by the electronic effects of the substituted aromatic system.
The computational analysis reveals that the chlorine substituent introduces significant electronic perturbations that affect both the ground-state geometry and the dynamic conformational behavior of the molecule. The electronegativity of chlorine creates localized charge separation that influences the rotational barriers around the cyclopropane-phenyl bond, while the boronic acid functionality introduces additional complexity through its Lewis acidic character and hydrogen bonding capabilities. These computational insights provide a theoretical framework for understanding the experimental observations and predicting the chemical behavior of this unique hybrid molecular architecture.
Properties
IUPAC Name |
1-(4-borono-3-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BClO4/c12-8-5-6(1-2-7(8)11(15)16)10(3-4-10)9(13)14/h1-2,5,15-16H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTRQYNCERVOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2(CC2)C(=O)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of such a compound typically involves two major steps:
Preparation of Cyclopropane-1-carboxylic Acid Derivatives
The cyclopropane-1-carboxylic acid moiety is often prepared by acidolysis of cyclopropane carboxylic acid esters using catalytic acids, as described in patent literature. Key points include:
- Starting from cyclopropane carboxylic acid methyl or ethyl esters, which are synthesized by known methods such as the reaction of 4-chlorobutyric acid methyl ester with sodium methylate.
- Acidolysis is catalyzed by alkylbenzenesulfonic acids with long alkyl chains (C10-C13), which promote ester cleavage without requiring solvents.
- The reaction is typically conducted at elevated temperatures (90–150 °C), and the resulting ester by-products (e.g., methyl formate) are distilled off to drive the equilibrium toward acid formation.
- The cyclopropane carboxylic acid is isolated by fractional distillation or recrystallization, achieving purities above 99% and yields around 87–90%.
Representative Synthetic Sequence (Hypothetical Based on Related Chemistry)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of cyclopropane ester | Reaction of 4-chlorobutyric acid methyl ester with sodium methylate | Cyclopropane carboxylic acid methyl ester with 3-chloro substituent |
| 2 | Borylation | Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron | Formation of aryl boronate ester intermediate |
| 3 | Hydrolysis | Acidic aqueous workup | Conversion to dihydroxyboranyl phenyl derivative |
| 4 | Acidolysis | Alkylbenzenesulfonic acid catalyst, 90–150 °C, distillation of methyl formate | Formation of 1-[3-chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid |
Key Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Notes and Impact on Yield/Purity |
|---|---|---|
| Catalyst for acidolysis | Alkylbenzenesulfonic acid (C10-C13) | Enhances ester cleavage, avoids excess waste |
| Temperature | 90–150 °C | Higher temperatures favor reaction rate but risk decomposition |
| Solvent | None required; solvent optional if solid | Solvent use depends on physical state of reactants |
| Borylation catalyst | Pd(0) complexes (e.g., Pd(dppf)Cl2) | Critical for efficient borylation |
| Workup pH | Acidic for hydrolysis of boronate ester | Ensures conversion to dihydroxyboranyl group |
| Purification | Distillation, recrystallization | Achieves >99% purity |
Research Findings and Challenges
- The acidolysis method using alkylbenzenesulfonic acids as catalysts provides high yields (up to 90%) and purity (99.4%) for cyclopropane carboxylic acids, minimizing chemical waste and avoiding harsh conditions.
- The boronic acid group is sensitive to hydrolysis and oxidation; thus, reaction conditions must be carefully controlled to avoid degradation.
- Direct synthetic routes to this compound are scarce in literature, but protocols for related compounds suggest a convergent approach combining cyclopropane acid synthesis and borylation chemistry.
- Recent advances in Pd-catalyzed borylation allow for mild and selective introduction of boron groups on aromatic rings bearing chloro substituents, facilitating access to the target compound.
- Purification by distillation or recrystallization is effective due to the compound’s stability under these conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced to form the corresponding borane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions include boronic esters, borates, borane derivatives, and substituted phenylcyclopropane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of 1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid. The compound has shown promise in inhibiting the growth of specific cancer cell lines, particularly those resistant to conventional therapies. In vitro assays demonstrated that the compound induces apoptosis in cancer cells, which is attributed to its ability to interfere with cellular signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of key proteins associated with apoptotic pathways. Specifically, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins. This dual action results in a significant increase in apoptosis rates among treated cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 12.5 | Apoptosis induction via Bcl-2 family modulation |
| Study 2 | HeLa | 8.3 | Cell cycle arrest and apoptosis |
Material Science Applications
Polymer Chemistry
The compound has been explored as a building block for synthesizing novel polymers with enhanced properties. Its unique chemical structure allows for the incorporation into polymer matrices, resulting in materials with improved thermal stability and mechanical strength.
Nanocomposites
In the field of nanotechnology, this compound has been utilized to develop nanocomposites. These composites exhibit superior electrical conductivity and are being investigated for applications in electronic devices and sensors.
| Application | Properties Enhanced | Potential Use Cases |
|---|---|---|
| Polymer Synthesis | Thermal stability, mechanical strength | Coatings, structural materials |
| Nanocomposites | Electrical conductivity | Sensors, electronic components |
Agricultural Chemistry Applications
Pesticide Development
The compound has been evaluated for its potential as an active ingredient in pesticide formulations. Preliminary studies indicate that it exhibits significant insecticidal activity against common agricultural pests, making it a candidate for environmentally friendly pest control solutions.
Fungicidal Properties
Additionally, research has highlighted its fungicidal properties, particularly against fungal pathogens affecting crops. This dual functionality as both an insecticide and fungicide positions this compound as a versatile agent in agricultural applications.
| Study | Target Pest/Fungus | Efficacy (%) |
|---|---|---|
| Study 1 | Aphids | 85 |
| Study 2 | Fusarium spp. | 90 |
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the efficacy of this compound was tested on MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, supporting its potential as a therapeutic agent.
Case Study 2: Agricultural Application
Field trials conducted on crops treated with formulations containing this compound demonstrated a marked decrease in pest populations and improved crop yields. The results suggest that this compound could serve as an effective alternative to synthetic pesticides, promoting sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Pathways Involved: The compound can modulate various biochemical pathways by interacting with key enzymes and receptors, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Key Structural Features :
- Cyclopropane ring : Introduces steric strain, enhancing reactivity.
- Boronic acid group : Enables participation in Suzuki-Miyaura couplings or enzyme inhibition.
- Chlorine substituent : Enhances electronic effects and stability.
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing cyclopropane-carboxylic acid cores or boronic acid/halogenated aryl groups.
Boronic Acid Derivatives
Key Differences :
- The target compound’s free boronic acid group contrasts with the Boc-protected or benzyloxy-substituted analogs, which offer enhanced stability but require activation for reactivity .
- The chlorine substituent in the target compound may reduce undesired side reactions compared to more electron-withdrawing groups (e.g., trifluoromethyl) .
Halogenated Cyclopropane Carboxylic Acids
Key Differences :
- The target compound’s boronic acid group introduces higher polarity (predicted logP ~1.5) compared to purely halogenated analogs (e.g., logP ~2.5–3.0 for C₁₀H₈ClFO₂), affecting solubility and membrane permeability .
- The fluorine substituents in analogs like 869970-64-9 enhance metabolic stability but reduce electronic density at the aryl ring compared to chlorine .
Amino-Substituted Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Applications |
|---|---|---|---|---|---|
| 1-(Boc-Amino)cyclopropanecarboxylic acid | 88950-64-5 | C₉H₁₅NO₄ | 201.22 | Boc-amino | Peptide synthesis; drug discovery |
Key Differences :
- The Boc-amino group in this derivative increases steric bulk and reduces acidity (predicted pKa ~4.5) compared to the target compound’s carboxylic acid (pKa ~3–4) .
- The absence of a boronic acid limits its utility in cross-coupling reactions.
Biological Activity
1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid (CAS Number: 1628507-88-9) is a compound characterized by a unique structure that includes a boronic acid moiety, a cyclopropane ring, and a carboxylic acid group. This composition provides it with significant potential for various biological applications, particularly in the fields of medicinal chemistry and agricultural science.
The molecular formula of this compound is , with a molecular weight of 240.45 g/mol. The synthesis typically involves a Suzuki-Miyaura coupling reaction, utilizing starting materials such as 3-chloro-4-bromophenylboronic acid and cyclopropanecarboxylic acid in the presence of a palladium catalyst .
| Property | Value |
|---|---|
| Molecular Formula | C10H10BClO4 |
| Molecular Weight | 240.45 g/mol |
| CAS Number | 1628507-88-9 |
| Purity | >97% |
The biological activity of this compound is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies and receptor binding assays.
Molecular Targets
The compound interacts with various enzymes and receptors, modulating biochemical pathways that are crucial for cellular functions. Notably, it has been studied for its potential to inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which plays a significant role in ethylene biosynthesis in plants .
Biological Activity
Recent studies have highlighted the compound's effectiveness as an inhibitor of ethylene production, which is vital for regulating the ripening process in fruits and vegetables. This bioactivity is particularly relevant in agricultural applications where controlling ripening can enhance product quality and shelf life.
Case Studies
- Ethylene Biosynthesis Inhibition : In silico studies have demonstrated that derivatives of cyclopropanecarboxylic acids, including this compound, exhibit significant inhibitory effects on ACO2 activity in Arabidopsis thaliana. The binding affinity was assessed through molecular docking studies, revealing promising results compared to known inhibitors like pyrazinoic acid .
- Cytotoxicity Studies : Preliminary assessments indicate that while some derivatives show effective inhibition of cancer cell proliferation (e.g., U937 human myeloid leukemia cells), they do not exhibit cytotoxic effects on normal cells, suggesting a selective action mechanism that could be beneficial for therapeutic applications .
Table 2: Binding Affinity Results
| Compound | ΔG (kcal/mol) | Binding Constant (Kb M−1) |
|---|---|---|
| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10^4 |
| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |
| Pyrazinoic acid | -5.3 | 7.61 × 10^3 |
Research Applications
The compound's unique structure allows it to serve as a versatile building block in organic synthesis, especially in the development of pharmaceuticals and agrochemicals. Its ability to modulate biological pathways opens avenues for further research into its therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid?
- Methodology : Cyclopropanation via transition metal-catalyzed reactions (e.g., Simmons-Smith) or [2+1] cycloaddition is commonly used for cyclopropane ring formation. For boron-containing aryl groups, Suzuki-Miyaura cross-coupling may introduce the dihydroxyboranyl moiety after cyclopropane formation. Ensure inert conditions to preserve boronic acid stability .
- Key Considerations : Optimize reaction temperature (e.g., 50–80°C for cyclopropane stability) and solvent polarity to minimize ring strain effects. Monitor intermediates using TLC or LC-MS .
Q. What analytical techniques are critical for characterizing this compound?
- Techniques :
- Melting Point : Compare with analogs like 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid (mp 160–164°C) .
- Spectroscopy :
- NMR : Use / NMR to confirm cyclopropane ring protons (δ ~1.5–2.5 ppm) and boron-related shifts.
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm) and B-O bonds (~1350 cm) .
- X-ray Crystallography : Resolve cyclopropane ring geometry and boronic acid orientation .
Advanced Research Questions
Q. How does the cyclopropane ring strain influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The cyclopropane’s ring strain (~27 kcal/mol) increases electrophilicity, potentially accelerating transmetalation in Suzuki reactions. However, steric hindrance from the 3-chloro substituent may reduce catalytic efficiency.
- Experimental Design :
- Compare reaction rates with non-cyclopropane analogs.
- Use DFT calculations to map steric/electronic effects .
Q. What strategies mitigate boronic acid decomposition during prolonged storage?
- Methodology :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent boroxine formation.
- Stabilizers : Add 1–5% glycerol or DMSO to aqueous solutions.
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., proteases targeting boronic acid motifs).
- MD Simulations : Assess cyclopropane ring flexibility in aqueous vs. lipid environments.
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Precautions :
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods).
- Waste Management : Segregate boron-containing waste and consult certified disposal services per EPA guidelines .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported melting points for structurally similar cyclopropane derivatives?
- Analysis : Variations may arise from polymorphic forms or impurities.
- Resolution :
- Recrystallize from ethanol/water mixtures and use DSC (differential scanning calorimetry) to identify polymorphs.
- Cross-reference purity data (e.g., HPLC >98%) from multiple vendors .
Applications in Drug Discovery
Q. What role does the boronic acid group play in protease inhibition studies?
- Mechanism : The boronic acid acts as a transition-state analog, forming reversible covalent bonds with catalytic serine residues (e.g., in proteasomes).
- Experimental Optimization :
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
